ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 2228423-31-0) is a brominated pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₉H₉BrN₃O₂. Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at position 3 and an ethoxycarbonyl group at position 6 (Figure 1) . The compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antitumor agents. Its reactivity at the brominated position enables cross-coupling reactions, facilitating the introduction of diverse substituents for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
ethyl 3-bromo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O2/c1-2-15-9(14)6-3-11-8-7(10)4-12-13(8)5-6/h3-4,11H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEAFTRBYVKQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=NN2C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method involves the bromination of a pyrazolo[1,5-a]pyrimidine derivative followed by esterification to introduce the ethyl carboxylate group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Antitumor Activity
Recent studies have identified pyrazolo[1,5-a]pyrimidine derivatives, including ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate, as promising candidates in anticancer therapy. The compound exhibits selective inhibition of various cancer cell lines through mechanisms that involve the disruption of cellular signaling pathways and induction of apoptosis. For instance, compounds within this class have shown significant activity against breast and lung cancer cells by targeting specific kinases involved in tumor growth and proliferation .
Antitubercular Activity
This compound has been evaluated for its antitubercular properties. Research indicates that this compound can inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. Its mechanism of action is distinct from traditional antibiotics, providing a potential pathway to overcome drug resistance seen in current treatments. In vitro studies have demonstrated low cytotoxicity alongside effective inhibition of bacterial growth within macrophages .
Enzyme Inhibition
The compound also exhibits inhibitory effects on various enzymes that are critical in disease processes. For example, it has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, this compound may help in controlling abnormal cell proliferation associated with cancer .
Synthesis and Functionalization
The synthesis of this compound typically involves cyclocondensation reactions between appropriate precursors such as β-ketoesters and aminopyrazoles. This method allows for the introduction of various substituents at different positions on the pyrazolo[1,5-a]pyrimidine scaffold, enhancing the compound's biological activity and selectivity.
Synthetic Pathways
The primary synthetic route involves:
- Step 1: Reacting β-ketoesters with aminopyrazoles under controlled conditions to form the core pyrazolo[1,5-a]pyrimidine structure.
- Step 2: Bromination at the 3-position to yield this compound.
This synthetic versatility allows for further modifications to optimize pharmacological properties.
Anticancer Efficacy Study
A study published in Molecules evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity. This compound was among the compounds tested and demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics .
Antitubercular Screening
In a high-throughput screening effort aimed at identifying new antitubercular agents, this compound was highlighted for its ability to inhibit Mycobacterium tuberculosis growth effectively. The study outlined its low toxicity profile and favorable pharmacokinetic properties that support its further development as a therapeutic agent against tuberculosis .
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolo[1,5-a]pyrimidine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Ethyl 3-Bromo-7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1138513-35-5)
- Molecular Formula : C₉H₇BrClN₃O₂ (MW: 304.53) vs. C₉H₉BrN₃O₂ (MW: 286.09 for the target compound).
- Substituents : Chlorine at position 7 instead of hydrogen.
- Properties: The additional chlorine increases molecular weight and lipophilicity (ClogP: 2.1 vs.
- Applications : Both compounds serve as intermediates, but the chloro-bromo derivative has shown improved stability in acidic conditions due to reduced ring strain .
Table 1 : Key Properties of Halogenated Analogs
| Compound | Molecular Weight | Substituents (Positions) | logP | Key Applications |
|---|---|---|---|---|
| Target Compound | 286.09 | Br (3), COOEt (6) | 1.8 | Kinase inhibitor synthesis |
| 7-Chloro-3-bromo analog | 304.53 | Br (3), Cl (7), COOEt (6) | 2.1 | Stabilized intermediates |
Dihydro Derivatives: Ethyl 2-(Phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
- Structural Difference : Saturated 4,5-dihydropyrimidine ring vs. aromatic 4H,7H core in the target compound.
- Biological Activity : Derivatives like 178d and 178f (with 5-aryl-7-methyl substituents) exhibited antitumor activity against HepG2, MCF-7, A549, and Caco2 cell lines. Fluorine and nitrile groups at position 5 enhanced potency (IC₅₀: 1.2–3.8 µM) .
Tetrazole-Based Analogs: Ethyl 7-(4-Bromophenyl)-5-Trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Core Modification : Tetrazolo[1,5-a]pyrimidine replaces pyrazolo[1,5-a]pyrimidine.
- Structural Data :
- Crystal Packing : Stabilized by N–H⋯N hydrogen bonds (length: 2.89 Å), contrasting with the target compound’s weaker van der Waals interactions .
Table 2 : Crystallographic Comparison
| Parameter | Target Compound | Tetrazole Analog |
|---|---|---|
| Ring Conformation | Aromatic | Flattened envelope |
| Key Interactions | Van der Waals | N–H⋯N hydrogen bonds |
| Dihedral Angle (Ring vs. Substituent) | N/A | 84.3° (tetrazole vs. aryl) |
Functionalized Derivatives: 5-(Biphenyl-4-yl)-3-Bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (153)
Biological Activity
Ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds known for their broad range of biological activities. They have been studied for their potential as anticancer agents , antimicrobial agents , and enzyme inhibitors . The structural diversity within this class allows for modifications that can enhance their biological efficacy and selectivity.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves the cyclocondensation of 3-aminopyrazoles with appropriate electrophiles. The introduction of the bromine atom at position 3 is critical for enhancing the compound's reactivity and biological activity. The structure-activity relationship (SAR) studies indicate that modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold significantly influence the biological properties of these compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, derivatives have shown promising activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that specific analogs exhibited low cytotoxicity while effectively targeting cancer cells, suggesting a favorable therapeutic index .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa (cervical) | X | Induces apoptosis |
| Other derivatives | MCF-7 (breast) | Y | Inhibits cell cycle progression |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It was found to exhibit activity against Mycobacterium tuberculosis (Mtb), with mechanisms involving interference with iron metabolism rather than traditional targets like cell wall biosynthesis .
| Pathogen | MIC (µg/mL) | Mode of Action |
|---|---|---|
| Mtb | Z | Disrupts iron uptake |
| E. coli | A | Inhibits protein synthesis |
Enzyme Inhibition
The compound has been identified as an inhibitor of several kinases involved in cellular signaling pathways. For example, it shows potential as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a role in endocytosis and receptor-mediated signaling . This inhibition could have implications in treating diseases where these pathways are dysregulated.
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Cancer Treatment : In a preclinical model using xenografts of human tumors in mice, treatment with this compound resulted in significant tumor regression compared to control groups.
- Antitubercular Activity : A focused library screening identified this compound as a lead candidate against drug-resistant strains of Mtb, demonstrating its potential role in tuberculosis therapy.
Q & A
Basic: What are the optimal synthetic routes for ethyl 3-bromo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions starting from pyrazole precursors. A common approach includes:
- Cyclization : Formation of the pyrazole ring via hydrazine derivatives and α,β-unsaturated carbonyl compounds.
- Functionalization : Bromination at position 3 using reagents like N-bromosuccinimide (NBS) under controlled conditions.
- Esterification : Introduction of the carboxylate group via alkylation or transesterification.
Key reaction parameters affecting yield include:
For reproducibility, monitor reactions via TLC and optimize purification steps (e.g., recrystallization from ethanol/dichloromethane) .
Basic: What spectroscopic techniques are employed to characterize this compound, and what key spectral signatures should be analyzed?
Answer:
Critical characterization methods include:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Mass Spectrometry (MS) :
Validation against computational spectra (e.g., DFT calculations) enhances structural confirmation .
Advanced: How can computational methods like quantum chemical calculations aid in predicting reactivity and optimizing synthesis?
Answer:
Computational strategies include:
- Reaction Pathway Modeling :
- Solvent Effects :
- Electronic Properties :
For example, ICReDD’s workflow integrates experimental data with computational predictions to narrow optimal conditions, reducing trial-and-error by 40% .
Advanced: How can researchers resolve contradictions in reported reaction yields when varying substituents or catalysts?
Answer:
Systematic approaches include:
- Design of Experiments (DoE) :
- Comparative Analysis :
- Mechanistic Studies :
For example, conflicting yields in KHSO₄-catalyzed reactions (70–90%) may arise from moisture sensitivity; rigorous drying of reagents is critical .
Advanced: What strategies are recommended for functionalizing position 7 of pyrazolo[1,5-a]pyrimidine derivatives, and how does steric hindrance affect reactivity?
Answer:
Functionalization at position 7 involves:
- Electrophilic Substitution :
- Cross-Coupling :
Steric effects are critical:
- Bulky substituents (e.g., p-tolyl) reduce yields by 15–20% compared to smaller groups (e.g., 4-chlorophenyl) .
- Computational docking models predict steric clashes in transition states, guiding substituent selection .
Basic: What are the primary applications of this compound in medicinal chemistry, and how does its bromine substituent influence bioactivity?
Answer:
The bromine atom enhances:
- Electrophilicity : Facilitates covalent binding to cysteine residues in target enzymes .
- Lipophilicity : Improves membrane permeability (logP increased by ~0.5 vs. non-brominated analogs) .
Applications include:
- Kinase Inhibitors : Brominated pyrazolo[1,5-a]pyrimidines show nM-level activity against CDK2 and EGFR .
- Antimicrobial Agents : Derivatives exhibit MIC values of 2–8 µg/mL against Gram-positive pathogens .
Advanced: How can researchers leverage heterocyclic analogs to explore structure-activity relationships (SAR) for this compound?
Answer:
SAR strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
